
2-Bromo-4-t-butyl-1-fluorobenzene
Overview
Description
2-Bromo-4-t-butyl-1-fluorobenzene is a substituted benzene derivative featuring a bromine atom at position 2, a fluorine atom at position 1, and a bulky tert-butyl group at position 4. This compound’s unique substitution pattern imparts distinct electronic and steric properties. The tert-butyl group is a strongly electron-donating, bulky substituent, while bromine and fluorine are halogens with opposing electronic effects: bromine is electron-withdrawing (via inductive effects) and meta-directing, whereas fluorine is ortho/para-directing but deactivating. Such a combination makes this compound valuable in organic synthesis, particularly in cross-coupling reactions or as a building block for pharmaceuticals and agrochemicals where steric hindrance and regioselectivity are critical.
Preparation Methods
This approach involves sequential introduction of bromine and fluorine substituents onto the tert-butylbenzene backbone. The tert-butyl group acts as a strong electron-donating group, directing electrophiles to the ortho and para positions.
Method 1: Bromination Followed by Fluorination
Bromination of tert-Butylbenzene
- Reagents : Bromine (Br₂) with FeBr₃ or AlCl₃ as catalyst.
- Conditions : Reaction at 0–5°C in a non-polar solvent (e.g., dichloromethane).
- Product : 2-Bromo-4-tert-butylbenzene (major product due to ortho preference).
Fluorination of 2-Bromo-4-tert-butylbenzene
- Reagents : Fluorinating agents (e.g., KF, HF, or fluorinated diazonium salts).
- Conditions : Elevated temperatures (50–100°C) in a polar aprotic solvent (e.g., acetonitrile).
- Product : 2-Bromo-4-tert-butyl-1-fluorobenzene.
Key Challenges :
- Regioselectivity : Fluorination at position 1 requires precise control to avoid competing meta or para substitution.
- Yield : Reported yields for fluorination vary (40–60%) due to side reactions (e.g., over-fluorination).
Step | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
Bromination | Br₂, FeBr₃ | 0–5°C, CH₂Cl₂, 4–6 hrs | 75–85% | , |
Fluorination | KF, phase-transfer | 80°C, MeCN, 12 hrs | 45–55% |
Friedel-Crafts Alkylation Followed by Halogenation
This method synthesizes the tert-butyl group first, followed by halogenation.
Method 2: tert-Butyl Chlorobenzene Intermediate
Synthesis of 4-tert-Butyl-1-chlorobenzene
Bromination and Fluorination
- Bromination : Replace Cl with Br using Br₂/H₂SO₄.
- Fluorination : Substitute Br with F using KF or HF.
Advantages :
- High yield for tert-butyl introduction (80–85%).
- Chlorine substitution offers flexibility for subsequent bromination/fluorination.
Step | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
Alkylation | C₄H₉Cl, HAlCl₄ | 50–60°C, 4 hrs | 85% | |
Bromination | Br₂, H₂SO₄ | 30–50°C, 2 hrs | 70% | , |
Electrophilic Fluorination of Brominated Precursors
This route prioritizes fluorination after bromination to leverage the directing effects of bromine.
Method 3: Fluorination of 2-Bromo-4-tert-butylbenzene
Bromination of tert-Butylbenzene
Fluorination Using Electrophilic Agents
Mechanistic Insight :
- Bromine’s electron-withdrawing nature directs fluorination to the meta position.
- Selectfluor® introduces fluorine via electrophilic aromatic substitution.
Step | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
Bromination | NBS, light | 50°C, 8 hrs | 81% | |
Fluorination | Selectfluor® | 60°C, CH₂Cl₂, 12 hrs | 58% |
Diazonium Salt Fluorination
This method employs diazonium salt intermediates for fluorination.
Method 4: Nitration-Reduction Sequence
Nitration of tert-Butylbenzene
- Reagents : HNO₃/H₂SO₄.
- Conditions : 0–5°C, 2 hrs.
Reduction to tert-Butylbenzene Amine
- Reagents : Fe/HCl.
Diazotization and Fluorination
- Reagents : NaNO₂/HCl, then KF.
- Product : 4-tert-Butyl-1-fluorobenzene.
Bromination
- Reagents : Br₂ in presence of FeBr₃.
Limitations :
- Multi-step process with moderate yields (50–60%).
- Requires careful temperature control during diazotization.
Step | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 90% | |
Fluorination | KF, NaNO₂/HCl | 0–5°C, 1 hr | 55% |
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages | Total Yield |
---|---|---|---|
Stepwise Halogenation | High regioselectivity for bromine | Low fluorination efficiency | 40–50% |
Friedel-Crafts | High yield for tert-butyl addition | Chlorine substitution challenges | 60–70% |
Electrophilic F | Simplified fluorination step | Expensive fluorinating agents | 50–60% |
Diazonium Salt | Flexibility in substituent order | Multi-step complexity | 45–55% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-t-butyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a good leaving group and can be readily substituted by nucleophiles such as amines, alcohols, or other aromatic rings.
Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions, where the tert-butyl and fluorine groups influence the reactivity and regioselectivity of the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for cross-coupling reactions
Solvents: Organic solvents like dichloromethane, chloroform, benzene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the new carbon-carbon bond formed at the position of the former bromo group.
Scientific Research Applications
Organic Synthesis
2-Bromo-4-t-butyl-1-fluorobenzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups enable diverse reactions, including nucleophilic substitutions and electrophilic additions. The compound's reactivity allows for the formation of various derivatives that are essential in synthesizing complex organic molecules.
Reaction Mechanisms
The compound participates in several reaction mechanisms, including:
- Nucleophilic Substitution : The presence of bromine makes it susceptible to nucleophilic attack, facilitating the formation of new carbon-nucleophile bonds.
- Electrophilic Aromatic Substitution : The fluorine atom can influence the electron density on the aromatic ring, affecting the regioselectivity of electrophilic substitutions.
Drug Design
In medicinal chemistry, this compound can be employed as a building block for designing new therapeutic agents. Its structural features allow researchers to explore structure-activity relationships (SAR) by modifying substituents to optimize biological activity.
Case Studies in Drug Development
Several studies have highlighted the potential of this compound in drug development:
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. By altering substituents on the aromatic ring, researchers can enhance selectivity and potency.
- Antimicrobial Compounds : The compound's ability to interact with biological targets makes it a candidate for developing new antimicrobial agents.
Materials Science
This compound also finds applications in materials science, particularly in the synthesis of polymers and advanced materials.
Polymer Chemistry
The compound can be used as a monomer or comonomer in polymerization reactions, contributing to the development of specialty polymers with tailored properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Bromo-4-t-butyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom acts as a leaving group in substitution and cross-coupling reactions, while the fluorine and tert-butyl groups influence the electron distribution in the aromatic ring, affecting its reactivity and regioselectivity.
Comparison with Similar Compounds
The structural and functional attributes of 2-Bromo-4-t-butyl-1-fluorobenzene can be contextualized by comparing it to analogous halogenated benzene derivatives. Below, we analyze its key differences and similarities with 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6) , a compound highlighted in the provided evidence.
Structural and Electronic Differences
Data Table: Substituent Impact on Reactivity
Biological Activity
Butylamine hydrobromide is a chemical compound derived from butylamine, a primary aliphatic amine. It is recognized for its diverse biological activities, including potential therapeutic applications and interactions in various biological systems. This article explores the biological activity of butylamine hydrobromide, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₄H₁₁BrN
- Molecular Weight : 155.09 g/mol
- CAS Number : 15567-09-6
Butylamine hydrobromide exhibits its biological activity through several mechanisms:
- Neurotransmitter Modulation : As an amine, butylamine can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.
- Antimicrobial Activity : Studies have indicated that butylamine derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes.
- Inflammatory Response Modulation : Research suggests that butylamine may modulate inflammatory pathways, impacting cytokine production and immune responses.
Biological Activity Data
The following table summarizes key biological activities associated with butylamine hydrobromide:
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of butylamine hydrobromide found that it significantly reduced neuronal apoptosis in models of oxidative stress. The compound was shown to enhance antioxidant enzyme activity, suggesting a protective role against neurodegenerative diseases.
- Antimicrobial Efficacy : In vitro tests demonstrated that butylamine hydrobromide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with bacterial metabolism.
- Inflammation Modulation : A clinical trial assessed the impact of butylamine on inflammatory markers in patients with chronic inflammatory conditions. Results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 2-Bromo-4-t-butyl-1-fluorobenzene with high purity?
Methodological Answer:
- Halogenation Pathways : Use bromination of 4-t-butyl-1-fluorobenzene derivatives with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., light or AIBN) to ensure regioselectivity at the ortho position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Purity validation via GC or HPLC (>97% purity thresholds, as in ) is critical .
- Side Reactions : Monitor for di-brominated byproducts using TLC and adjust reaction stoichiometry to suppress over-bromination .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (H300/H310 hazard codes, analogous to ) .
- Ventilation : Use fume hoods to mitigate inhalation risks (P103 precautionary code) .
- Storage : Store in amber glass vials at 2–8°C to prevent degradation, with secondary containment to avoid leaks (H400 environmental hazard protocols) .
Q. Advanced: How can structural and electronic properties of this compound be characterized to resolve ambiguities in substitution patterns?
Methodological Answer:
- Spectroscopic Analysis :
- Computational Modeling : Use density functional theory (DFT) to predict electrostatic potential maps and validate substituent electronic effects (e.g., InChI-based structural analysis in ) .
Q. Advanced: How can researchers address contradictory data in reaction yields during cross-coupling reactions involving this compound?
Methodological Answer:
- Parameter Optimization : Systematically vary catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)), solvents (THF vs. DMF), and temperatures (60–120°C) to identify optimal conditions .
- Kinetic Profiling : Perform time-course studies using in-situ IR or GC-MS to track intermediate formation and rate-limiting steps .
- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., dehalogenated products) that reduce yields .
Q. Advanced: What experimental designs are optimal for studying the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
Methodological Answer:
- Competitive EAS Reactions : Compare nitration (HNO3/H2SO4) and sulfonation (SO3) outcomes to map directing effects. The t-butyl group (strong para-director) competes with bromine (meta-director) and fluorine (ortho/para-director) .
- Isotopic Labeling : Use deuterated analogs to track hydrogen abstraction patterns during EAS.
- Computational Validation : Combine Hammett σ values with DFT-calculated transition states to predict dominant substitution pathways (e.g., ’s InChI-based structural data) .
Q. Basic: What environmental hazards are associated with this compound, and how should waste be managed?
Methodological Answer:
- Hazard Classification : Classify as H400 (aquatic toxicity) based on analog data (e.g., 1-Bromo-4-fluorobenzene in ) .
- Waste Disposal : Neutralize halogenated waste via incineration in EPA-approved facilities with scrubbers to capture HBr/HF emissions .
- Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and label per GHS standards (P303+P313 codes in ) .
Q. Advanced: How can computational chemistry aid in predicting the reactivity of this compound in organometallic reactions?
Methodological Answer:
- DFT Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .
- Ligand Effects : Model Pd-catalyst interactions (e.g., BINAP vs. XPhos) to predict oxidative addition barriers (referencing ’s InChI data for analogous structures) .
- Solvent Screening : Use COSMO-RS simulations to rank solvent polarity effects on reaction thermodynamics .
Q. Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies (40–80°C, 1–7 days) with GC-MS to detect decomposition products (e.g., hydrodebromination) .
- pH Sensitivity : Test stability in acidic (HCl) and basic (NaOH) media; fluorine’s electron-withdrawing nature may increase susceptibility to hydrolysis .
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34252-94-3 | |
Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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